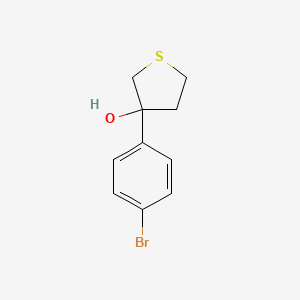
3-(4-Bromophenyl)thiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)thiolan-3-ol is an organic compound with the molecular formula C10H11BrOS It is characterized by the presence of a bromophenyl group attached to a thiolan-3-ol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)thiolan-3-ol typically involves the reaction of 4-bromobenzyl chloride with thiolane-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)thiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: The major products are 3-(4-bromophenyl)thiolan-3-one or 3-(4-bromophenyl)thiolan-3-al.
Reduction: The major product is 3-(phenyl)thiolan-3-ol.
Substitution: The major products depend on the nucleophile used, such as 3-(4-aminophenyl)thiolan-3-ol or 3-(4-thiophenyl)thiolan-3-ol.
Applications De Recherche Scientifique
3-(4-Bromophenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of brominated compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)thiolan-3-ol involves its interaction with molecular targets through its bromophenyl and thiolan-3-ol moieties. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)oxetan-3-ol: Similar structure but with an oxetane ring instead of a thiolane ring.
3-(4-Bromophenyl)-1-morpholino-2-phenylalkan-3-ol: Contains a morpholino group and a phenyl group in addition to the bromophenyl group.
Uniqueness
3-(4-Bromophenyl)thiolan-3-ol is unique due to the presence of the thiolan-3-ol ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the thiolan-3-ol moiety plays a crucial role .
Propriétés
Formule moléculaire |
C10H11BrOS |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
3-(4-bromophenyl)thiolan-3-ol |
InChI |
InChI=1S/C10H11BrOS/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |
Clé InChI |
VHKVHLMMWFQYKU-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1(C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)
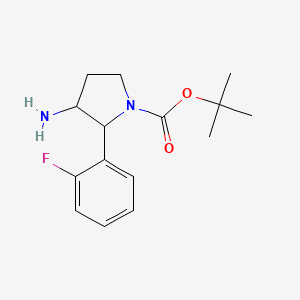
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
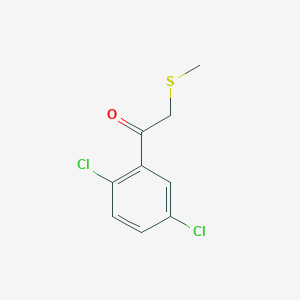
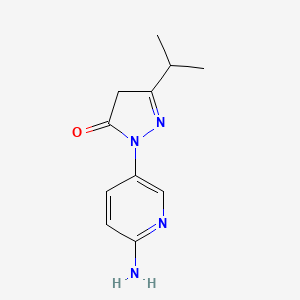
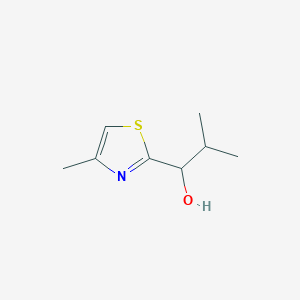
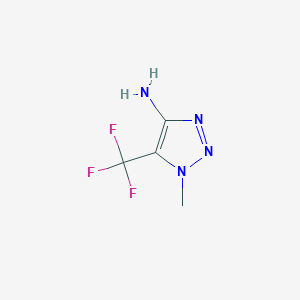
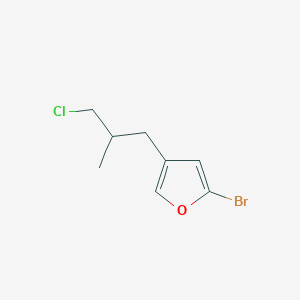
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
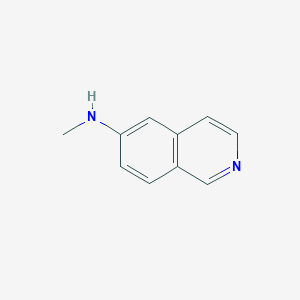

![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
